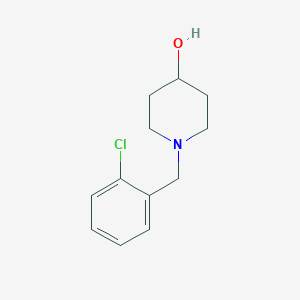

1-(2-Chloro-benzyl)-piperidin-4-ol

Description

1-(2-Chloro-benzyl)-piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position and a 2-chlorobenzyl substituent on the nitrogen atom. Piperidine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. For instance, 4-(4-chlorophenyl)-4-hydroxypiperidine is a key intermediate in synthesizing neuroleptic drugs like haloperidol and antidiarrheal agents like loperamide .

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4,11,15H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXODSRJLANRXIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-benzyl)-piperidin-4-ol typically involves the reaction of 2-chlorobenzyl chloride with piperidin-4-ol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-benzyl)-piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of 1-(2-Chloro-benzyl)-piperidin-4-one.

Reduction: Formation of 1-(2-Chloro-benzyl)-piperidine.

Substitution: Formation of 1-(2-Amino-benzyl)-piperidin-4-ol or 1-(2-Thio-benzyl)-piperidin-4-ol.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-benzyl)-piperidin-4-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Modifications to the benzyl or piperidine moieties significantly influence biological activity and physicochemical properties. Key analogs include:

Key Observations :

- Chlorine Position : The 2-chloro substituent in 1-(2-Chloro-benzyl)-piperidin-4-ol may confer distinct steric and electronic effects compared to 4-chloro analogs (e.g., PIPD1) .

- Fluorine Addition : Fluoro-substituted analogs (e.g., 1-(2-Chloro-6-fluorobenzyl)-piperidin-4-ol) often exhibit enhanced metabolic stability and target affinity .

- Bulkier Groups : Trifluoromethyl or sulfonyl groups (e.g., PIPD1, Z3777013540) improve binding to hydrophobic pockets in enzymes like MmpL3 or tauopathy-related targets .

Antimicrobial Activity:

- PIPD1 : Inhibits Mycobacterium tuberculosis growth by targeting MmpL3, a membrane transporter (MIC < 1 µM) .

- P4MP4 : A related piperidin-4-ol derivative (1-[(piperidin-4-yl)methyl]piperidin-4-ol) reduces Neisseria meningitidis adhesion by disrupting type IV pili assembly .

Neurological Targets:

- RB-005 and RB-019 : Piperidin-4-ol derivatives with octylphenyl groups show 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2, critical in cancer signaling .

- 4-(4-Chlorophenyl)-4-hydroxypiperidine : Precursor to haloperidol, a dopamine D2 receptor antagonist .

Cancer and Metabolic Targets:

Physicochemical Properties

| Property | This compound (Hypothetical) | 1-(2,4-Dichlorobenzyl)-piperidin-4-ol | 1-(4-Chlorophenyl)sulfonyl-piperidin-4-ol |

|---|---|---|---|

| Solubility | Moderate in DMSO/chloroform | Low (lipophilic) | Low (requires polar solvents) |

| Storage Conditions | Stable at 2–8°C (analog data) | Sealed, dry, 2–8°C | Room temperature |

| Boiling Point | Not reported | Not reported | Not reported |

| Key References | - |

Biological Activity

1-(2-Chloro-benzyl)-piperidin-4-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 2-chlorobenzyl group and a hydroxyl group at the fourth position. Its molecular formula is with a molecular weight of approximately 211.69 g/mol. The presence of the chlorobenzyl group enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly neurotransmitter receptors and enzymes involved in neurotransmission. Its mechanism may involve:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on cholinesterase enzymes, which play a critical role in neurotransmission. Inhibition of these enzymes can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially acting against various bacterial strains. Its effectiveness against Gram-positive bacteria has been noted, with minimum inhibitory concentrations (MICs) suggesting significant antibacterial activity .

Biological Activity Overview

The following table summarizes key biological activities and findings related to this compound:

Case Studies and Research Findings

- Cholinesterase Inhibition Study : A study conducted on various piperidine derivatives highlighted that this compound effectively binds to cholinesterase's active site, inhibiting its function. This binding was confirmed through molecular docking studies, indicating its potential as a therapeutic agent in cognitive disorders.

- Antimicrobial Efficacy : In vitro studies assessed the compound's effectiveness against multiple bacterial strains, revealing that it possesses bactericidal properties with significant activity against Staphylococcus aureus and Enterococcus species. The compound's structure contributed to its ability to disrupt bacterial cell membranes .

- Neuroprotective Potential : Research exploring the neuroprotective effects of this compound showed promising results in reducing neuronal cell death in models exposed to neurotoxic agents. This suggests that it may have applications in treating conditions associated with oxidative stress and inflammation in the brain.

Comparative Analysis

Comparing this compound with similar compounds reveals unique characteristics that may influence its pharmacological profile:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Piperidine core with a 2-chlorobenzyl group | Cholinesterase inhibitor; antimicrobial properties |

| 1-(4-Fluorobenzyl)-piperidin-4-ol | Piperidine core with a 4-fluorobenzyl group | Antimicrobial activity; less potent than the chlorinated variant |

| 1-(3,4-Dichlorobenzyl)-piperidin-4-ol | Piperidine core with a dichlorobenzyl group | Moderate cholinesterase inhibition; broader spectrum of activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.